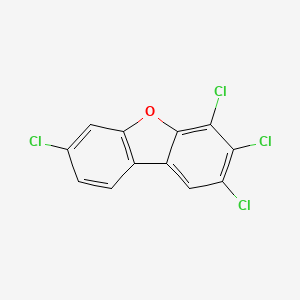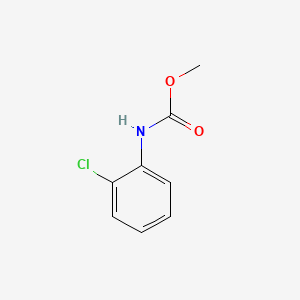
2,3,4,7-Tetrachlorodibenzofuran
Vue d'ensemble
Description
2,3,4,7-Tetrachlorodibenzofuran (TCDF) is a type of polychlorodibenzo-p-dioxin (PCDD) that is widely found in the environment today . It is a member of the family of chemical compounds known as polychlorinated dibenzofurans (PCDFs), which contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran .
Synthesis Analysis
The detailed reaction mechanisms between TCDF and the methylidyne radical (CH) have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .Molecular Structure Analysis
The molecular formula of TCDF is C12H4Cl4O . The average molecular mass is 305.972 Da and the monoisotopic mass is 303.901611 Da .Chemical Reactions Analysis
The reaction between TCDF and the methylidyne radical is a multi-channel reaction . Thermodynamically, the whole reaction processes are exothermic and spontaneous since all the enthalpy and Gibbs free energy changes are negative values in the formation processes .Physical And Chemical Properties Analysis
The density of TCDF is 1.625g/cm3 . The boiling point is 420.1ºC at 760 mmHg . The molecular formula is C12H4Cl4O .Applications De Recherche Scientifique
Reaction Mechanisms Study
Research has been conducted to explore the potential role of the methylidyne radical (CH) in the transformation of tetrachlorodibenzofuran compounds. Detailed reaction mechanisms between these compounds and CH radical have been systematically investigated using density functional theory (DFT) and atoms in molecules (AIM) theory .
Photocatalysis Applications
There have been several successful implementations of photocatalysis applications involving tetrachlorodibenzofuran compounds. These include TiO2-SiO2 monoliths for the photocatalytic degradation of pollutants, graphdiyne-doped TiO2/SiO2 in wastewater treatment, and Ti-Si thermal-sprayed coatings as photocatalyst coatings on various substrates .
Endocrine Disruption Research
Tetrachlorodibenzofuran compounds are among a list of endocrine disruptors (EDs), with some being considered extremely toxic chemicals produced by humans. They serve as prototypical toxicants for studying transgenerational effects on reproductive health .
Photodegradation Studies
The photodegradation of persistent halogenated organic pollutants like 2,3,4,7-Tetrachlorodibenzofuran has been studied in the presence and absence of catalysts under different energy conditions. This research is crucial for understanding how to mitigate the environmental impact of such pollutants .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential role of the methylidyne radical (CH) in the transformation of TCDF has been explored . The reactivity of the CH radical toward the F- and Br-substituted TCDFs has also been investigated . These findings can enable us to better understand the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .
Propriétés
IUPAC Name |
2,3,4,7-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-6-7-4-8(14)10(15)11(16)12(7)17-9(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROFYOSLFHTGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C(=C(C=C23)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232544 | |
| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,7-Tetrachlorodibenzofuran | |
CAS RN |
83704-31-8 | |
| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,7-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z881H17NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)

